molecular formula C18H15ClN2O4 B2757321 3-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid CAS No. 1239724-30-1

3-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid

Cat. No.: B2757321
CAS No.: 1239724-30-1
M. Wt: 358.78
InChI Key: YPBSTCFHNDPLHJ-UHFFFAOYSA-N
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Description

The compound 3-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid features a complex heterocyclic benzoxadiazocin ring fused with a benzoic acid moiety. Key structural attributes include:

  • Methyl group at position 2, influencing steric and electronic properties.
  • Oxo group at position 4, contributing to hydrogen-bonding capabilities.
  • Benzoic acid group, enabling pH-dependent solubility and interactions with biological targets.

Structural characterization of such compounds typically employs X-ray crystallography (via SHELX software for refinement ) and spectroscopic methods (e.g., NMR, IR) .

Properties

IUPAC Name

3-(4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-18-9-14(13-8-11(19)5-6-15(13)25-18)20-17(24)21(18)12-4-2-3-10(7-12)16(22)23/h2-8,14H,9H2,1H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBSTCFHNDPLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid (CAS Number: 1239724-30-1) is a synthetic derivative of benzoxadiazocin known for its complex structure and potential therapeutic applications. Its molecular formula is C18H15ClN2O4C_{18}H_{15}ClN_{2}O_{4}, and it has garnered interest due to its diverse biological activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

SMILES CC12CC(NC(=O)N1c1ccc(C(=O)O)cc1)c1cc(Cl)ccc1O2\text{SMILES }CC12CC(NC(=O)N1c1ccc(C(=O)O)cc1)c1cc(Cl)ccc1O2

Biological Activities

Research indicates that compounds similar to benzoxadiazocins exhibit a range of biological activities. The specific biological activities attributed to This compound include:

1. Antimicrobial Activity

Studies have shown that benzoxadiazocin derivatives possess antimicrobial properties. For instance, similar compounds have been tested against various bacterial strains with promising results in inhibiting growth .

2. Antitumor Activity

Research has indicated that the structural features of benzoxadiazocins can contribute to antitumor effects. Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo .

3. Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways, which may be relevant for treating inflammatory diseases .

Data Table: Biological Activities Summary

Activity TypeRelated CompoundsMechanism of ActionReferences
AntimicrobialBenzoxadiazocin derivativesInhibition of bacterial cell wall synthesis
AntitumorQuinazoline derivativesInduction of apoptosis and cell cycle arrest
Anti-inflammatoryVarious heterocyclesInhibition of TNF-alpha and IL-6 production

Case Studies

Several studies have explored the biological activity of benzoxadiazocin derivatives:

Case Study 1: Antimicrobial Efficacy

A study published in 2020 assessed the antimicrobial efficacy of a series of benzoxadiazocin derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced activity against resistant strains .

Case Study 2: Antitumor Properties

In a study conducted in 2021, researchers evaluated the antitumor effects of a related compound on human breast cancer cells. The findings demonstrated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid as an anticancer agent. Its derivatives have shown significant cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may exert its effects by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival.
  • Case Studies : A study demonstrated that derivatives of this compound exhibited potent activity against prostate cancer and melanoma cells, suggesting its potential as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated:

  • Biological Activity : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Applications in Treatment : Its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease has been suggested based on preliminary findings .

Synthesis and Derivative Development

The synthesis of this compound involves several key steps:

  • Synthetic Routes : Various synthetic methodologies have been developed to create this compound and its derivatives. These include multi-step reactions that involve coupling reactions with different aryl groups to enhance biological activity.
  • Characterization Techniques : The synthesized compounds are typically characterized using techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) to confirm their structure and purity .

Comparison with Similar Compounds

Structural Differences and Implications

Compound Name Core Structure Key Substituents
Target Compound Benzoxadiazocin + benzoic acid 8-Cl, 2-CH₃, 4-oxo
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid Triazine + benzoic acid 4-formyl-2-methoxyphenoxy, 6-phenoxy
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid Benzothiazolyl azo + benzoic acid Azo group, 2-hydroxy, 4-substituted (e.g., -NO₂, -OCH₃), 4,6-disubstituted benzothiazole

Key Observations :

  • Benzoxadiazocin vs.
  • Substituent Effects : The chloro and methyl groups in the target compound likely increase lipophilicity (logP) relative to the polar azo (-N=N-) and formyl (-CHO) groups in analogs .

Key Observations :

  • The target compound’s synthesis likely requires high-temperature cyclization to form the strained benzoxadiazocin ring, contrasting with milder triazine coupling or low-temperature diazotization .

Physicochemical Properties

Property Target Compound (Hypothetical) Triazine Derivative Benzothiazolyl Azo Derivative
Melting Point 200–220°C (estimated) 217.5–220°C 180–250°C (varies with substituents)
pKa (COOH) ~3.5–4.0 (Cl electron-withdrawing) ~4.2 (polar substituents) 2.8–3.5 (azo group enhances acidity)
Solubility Low in water (high logP) Moderate (polar triazine) Low (azo group increases hydrophobicity)

Key Observations :

  • The chloro substituent in the target compound lowers the pKa of the benzoic acid group compared to triazine derivatives, enhancing acidity .
  • Azo-containing analogs exhibit even lower pKa due to electron-withdrawing effects of the -N=N- group .

Spectroscopic Characterization

  • NMR : Target compound’s benzoxadiazocin protons would resonate in δ 3.0–5.0 ppm (CH₂/CH groups), distinct from triazine derivatives (δ 6.5–8.5 ppm for aromatic protons) or benzothiazolyl azo compounds (δ 7.0–8.5 ppm for azo-linked aromatics) .
  • IR : The target compound’s oxo group (C=O stretch ~1700 cm⁻¹) and benzoic acid (-OH stretch ~2500–3000 cm⁻¹) align with analogs .

Preparation Methods

Gold-Catalyzed Cyclization of o-Phenylenediamine Derivatives

Patent CN102690239B demonstrates that gold complexes efficiently catalyze tandem amination/cyclization reactions between o-phenylenediamines and alkynes to form benzodiazepine derivatives. For benzoxadiazocin synthesis, this approach could be modified by:

  • Replacing one amine group with an oxygen nucleophile (e.g., hydroxyl or ether)
  • Using propargyl ethers instead of terminal alkynes

Representative reaction conditions:

Parameter Value
Catalyst Ph₃PAuNTf₂
Solvent Dichloroethane
Temperature 60°C
Reaction time 12–24 hours
Yield (analogous systems) 68–92%

This method offers atom economy (100% theoretical yield) but requires precise control of substituent positioning.

Acid-Mediated Cyclocondensation

Alternative approaches involve cyclocondensation of aminophenol derivatives with carbonyl compounds. For example:

  • Reacting 2-amino-4-chlorophenol with methyl-substituted diketones
  • Employing Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (ZnCl₂, FeCl₃)

Key considerations:

  • Chloro substituent introduction via starting material pre-functionalization
  • Methyl group incorporation through α-methyl ketone precursors
  • Solvent systems combining aqueous and organic phases to enhance reactivity

Functionalization of the Benzoxadiazocin Core

Regioselective Chlorination

Introducing chlorine at position 8 requires either:

  • Directed ortho-metalation using a directing group (e.g., amides) followed by Cl⁺ electrophiles
  • Electrophilic aromatic substitution under controlled conditions

Chlorination parameters:

Method Reagent Temperature Yield (%)
N-Chlorosuccinimide DMF, 0°C 78
Cl₂ gas FeCl₃ catalyst 40°C 65

Positional selectivity is achieved through steric and electronic effects of the methano bridge and methyl group.

Benzoic Acid Coupling

The benzoic acid moiety can be introduced via:

  • Nucleophilic aromatic substitution on a fluorinated intermediate
  • Buchwald-Hartwig amination between aryl halides and amine precursors

Catalytic systems:

Coupling Method Catalyst Solvent Yield (%)
Ullmann-type CuI, 1,10-phen DMSO 72
Palladium-mediated Pd(OAc)₂, Xantphos Toluene 85

Integrated Synthetic Routes

Sequential Cyclization-Functionalization Approach

  • Synthesize 2-methyl-4-oxo-benzoxadiazocin via gold-catalyzed cyclization
  • Introduce chlorine via electrophilic substitution
  • Couple benzoic acid via Mitsunobu reaction

Advantages:

  • Modular synthesis allows optimization of individual steps
  • High purity intermediates

Challenges:

  • Sensitivity of methano bridge to strong electrophiles
  • Competing side reactions during chlorination

Convergent Synthesis

  • Prepare 8-chloro-2-methyl-benzoxadiazocin core separately
  • Synthesize 3-carboxybenzoyl chloride
  • Perform Friedel-Crafts acylation

Reaction optimization data:

Acylating Agent Lewis Acid Conversion (%)
(COCl)₂ AlCl₃ 88
TFAA BF₃·OEt₂ 93

Solvent and Catalytic System Optimization

The zinc benzoate synthesis method provides insights into solvent effects:

Mixed solvent composition:

Component Ratio Role
Butyl cellosolve 3–6 Dissolves organic precursors
Ethanol 2–3 Polar aprotic medium
Water 1–2 Enhances acidity

Adapting this system could improve cyclization yields by:

  • Stabilizing transition states through hydrogen bonding
  • Facilitating catalyst turnover

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, triazine-based intermediates (e.g., 1,3,5-triazin-2-yl derivatives) are reacted with aminobenzoate esters under controlled conditions (45°C, 1–1.25 hours) to form the benzoxadiazocin core. Yields are typically quantitative when using tert-butyl aminobenzoate precursors . Key steps include:

  • Reagent : 1,1-Dimethylethyl aminobenzoate.
  • Conditions : DMSO solvent, 200 MHz NMR for structural validation.
  • Purification : Column chromatography (hexane/EtOH mixtures).

Q. How is the compound characterized spectroscopically?

  • Methodological Answer : Structural confirmation relies on:

  • 1H NMR : Signals for aromatic protons (δ 6.96–7.91 ppm), methoxy groups (δ 3.76–3.86 ppm), and aliphatic chains. Overlapping signals may require higher-resolution instruments or 2D techniques (e.g., COSY, HSQC) .
  • Melting Point (m.p.) : Reported ranges (e.g., 180–220°C) are critical for purity assessment .
  • TLC (Rf) : Used to monitor reaction progress (e.g., Rf = 0.59–0.62 in hexane/EtOH) .

Advanced Research Questions

Q. How can conflicting NMR data in structural elucidation be resolved?

  • Methodological Answer : Overlapping signals (e.g., missing peaks in DMSO-d6 at 200 MHz) may arise from dynamic exchange or symmetry. Strategies include:

  • Higher-Field NMR : 400–600 MHz instruments improve resolution.
  • X-ray Crystallography : Definitive structural assignment via crystal lattice analysis (e.g., used for benzodiazepine analogs) .
  • Isotopic Labeling : 13C or 15N labeling to trace specific nuclei in complex heterocycles .

Q. What strategies optimize reaction yields under varying catalytic conditions?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Palladium or titanium-based catalysts for reductive cyclization (e.g., TiCl4 in amidine formation) .
  • Temperature Control : Lower temperatures (0°C) for acid chloride coupling vs. 45°C for nucleophilic substitutions .
  • Solvent Effects : Polar aprotic solvents (DCM, acetone) enhance reactivity in thiocyanate coupling reactions .
    • Data Table :
Reaction TypeCatalystTemp. (°C)Yield (%)Reference
Nucleophilic SubstitutionNone4599
Acid Chloride CouplingNaSCN0→RT23–99

Q. How can biological activity mechanisms be evaluated for this compound?

  • Methodological Answer : Mechanistic studies may involve:

  • In Vitro Assays : Enzyme inhibition (e.g., kinase or protease targets) using IC50 measurements.
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with receptors .
  • Metabolic Stability : HPLC-MS to assess cytochrome P450-mediated degradation .

Data Contradiction Analysis

Q. How should discrepancies in melting points across studies be interpreted?

  • Methodological Answer : Variability in m.p. (e.g., 180–220°C) may stem from:

  • Polymorphism : Different crystalline forms.
  • Impurities : Residual solvents or byproducts (e.g., tert-butyl esters).
  • Validation : Repeat measurements with DSC (differential scanning calorimetry) for precise thermal profiles .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While specific data are limited, analogs (e.g., 3,6-dichloro-2-hydroxybenzoic acid) require:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Fume hoods for powder handling.
  • First Aid : Immediate rinsing for skin/eye contact; medical consultation for ingestion .

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